
Spectroscopic characterization of
Salicylaldehyde azine (NMR, FT-IR, UV-Vis).

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Salicylaldehyde azine

Cat. No.: B122464 Get Quote

Spectroscopic Characterization of
Salicylaldehyde Azine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of

Salicylaldehyde azine, a molecule of significant interest in coordination chemistry and

materials science. The following sections detail the Nuclear Magnetic Resonance (NMR),

Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along

with comprehensive experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR spectra of Salicylaldehyde azine
confirm its symmetric structure.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for Salicylaldehyde Azine[1][2]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.07 s 2H -OH (Phenolic)

8.65 s 2H -CH=N- (Azomethine)

7.45 - 6.90 m 8H Ar-H (Aromatic)

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for Salicylaldehyde Azine[3][4][5][6]

Chemical Shift (δ) ppm Assignment

162.5 C=N (Azomethine)

160.0 C-OH (Phenolic)

133.0 - 116.0 Aromatic Carbons

119.5 C-CH=N

Solvent: DMSO-d₆

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The FT-IR spectrum of Salicylaldehyde azine
displays characteristic vibrational frequencies corresponding to its key functional groups.

Data Presentation
Table 3: FT-IR Spectroscopic Data for Salicylaldehyde Azine[7][8][9]
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Wavenumber (cm⁻¹) Vibrational Mode Description

~3450 O-H stretch Phenolic hydroxyl group

~3050 C-H stretch Aromatic C-H

~1625 C=N stretch Azomethine group

~1600, 1485, 1450 C=C stretch Aromatic ring

~1280 C-O stretch Phenolic C-O

Sample Preparation: KBr pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The spectrum of Salicylaldehyde azine is characterized by absorption bands corresponding to

π → π* and n → π* transitions.

Data Presentation
Table 4: UV-Vis Spectroscopic Data for Salicylaldehyde Azine[10][11][12]

Wavelength (λ_max) nm Solvent Electronic Transition

~295 Ethanol π → π

~330 Ethanol π → π

~375 Ethanol n → π*

Experimental Protocols
Detailed methodologies for the spectroscopic characterization of Salicylaldehyde azine are

provided below.

Synthesis of Salicylaldehyde Azine
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Salicylaldehyde azine can be synthesized via the condensation reaction of salicylaldehyde

with hydrazine hydrate.[13]

Dissolve salicylaldehyde (2 equivalents) in ethanol.

Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring.

Reflux the mixture for 2-3 hours.

Cool the reaction mixture to room temperature.

The resulting yellow precipitate is filtered, washed with cold ethanol, and dried under

vacuum.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Salicylaldehyde azine in 0.6-0.7

mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans is typically required (e.g., 1024 or more).
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Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.[3][4]

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of dry Salicylaldehyde azine with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the mixture into a pellet press die.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-

transparent pellet.

Instrumentation: A standard FT-IR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of Salicylaldehyde azine in a UV-grade solvent such as ethanol.

Dilute the stock solution to a concentration that results in an absorbance reading between

0.1 and 1.0 at the wavelength of maximum absorption (λ_max). A typical concentration is

in the range of 10⁻⁵ to 10⁻⁶ M.
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Instrumentation: A double-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

Fill a matching quartz cuvette with the sample solution.

Record the spectrum over a wavelength range of approximately 200-800 nm.

The instrument will automatically subtract the absorbance of the blank from the sample

spectrum.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of

Salicylaldehyde azine.
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Click to download full resolution via product page

Caption: Synthesis and Spectroscopic Characterization Workflow.

Molecular Properties

Analytical Techniques

Salicylaldehyde Azine
(C₁₄H₁₂N₂O₂)

Molecular Structure Functional Groups
(-OH, C=N, Aromatic)

Electronic Transitions
(π → π, n → π)

NMR
(¹H, ¹³C)

 elucidates 

FT-IR

 identifies 

UV-Vis

 probes 

Click to download full resolution via product page

Caption: Relationship between Molecular Properties and Spectroscopic Techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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